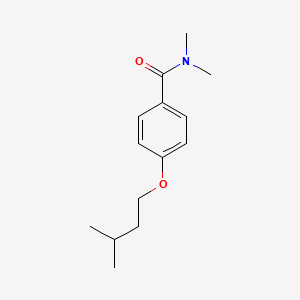![molecular formula C20H21ClN2 B4961928 N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4961928.png)
N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the family of cyclopenta[b]quinolines, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride is not fully understood. However, it has been suggested that it may exert its biological effects by binding to specific receptors or enzymes in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect against oxidative stress and damage. It has also been shown to have anti-inflammatory effects, which can help to reduce inflammation and pain in the body. Additionally, it has been shown to have antitumor properties, which can help to inhibit the growth and spread of cancer cells.
実験室実験の利点と制限
One advantage of using N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride in lab experiments is its diverse range of biological activities. This makes it a useful compound for investigating the mechanisms of action of various drugs and for developing new therapeutic agents. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anticancer agent. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved yield and purity.
合成法
The synthesis of N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride involves the reaction of 2-phenylethylamine with 1,2,3,4-tetrahydroquinoline in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. This synthesis method has been optimized to yield high purity and yield of the final product.
科学的研究の応用
N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. It has also been investigated for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2.ClH/c1-2-7-15(8-3-1)13-14-21-20-16-9-4-5-11-18(16)22-19-12-6-10-17(19)20;/h1-5,7-9,11H,6,10,12-14H2,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPLOOGAOQALMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)NCCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4961845.png)
![1,3-dimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4961850.png)
![4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4961851.png)
![N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B4961862.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methoxypropyl)-1,3-oxazole-4-carboxamide](/img/structure/B4961868.png)

![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4961883.png)
![N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4961888.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4961891.png)
![4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4961930.png)
![3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4961934.png)
![4-ethoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4961940.png)
![1-(4-bromophenyl)-N-[2-(2-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4961948.png)
![2-[(4-chlorobenzyl)thio]-7-isopropyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4961952.png)